6-Fluoropyridine-3,4-diamine
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Overview
Description
6-Fluoropyridine-3,4-diamine is a fluorinated aromatic amine, characterized by the presence of a fluorine atom at the 6th position and amino groups at the 3rd and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyridine-3,4-diamine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For instance, the reaction of 4-chloro-3-fluoropyridine with ammonia can yield this compound under appropriate conditions .
Industrial Production Methods: Industrial production of fluorinated pyridines, including this compound, often employs scalable methods such as the Balz-Schiemann reaction or the Umemoto reaction. These methods allow for the efficient introduction of fluorine atoms into aromatic systems, facilitating large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The amino groups can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) and conditions such as elevated temperatures are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be employed.
Coupling Reactions: Palladium catalysts and boron reagents are typical for Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Products: Various substituted pyridines.
Oxidation Products: Oxidized derivatives of the original compound.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
6-Fluoropyridine-3,4-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-3,4-diamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to the modulation of enzymatic activity or receptor interactions, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-Fluoropyridine-3,4-diamine
- 4-Fluoropyridine-2,3-diamine
- 3,5-Difluoropyridine-4-amine
Comparison: 6-Fluoropyridine-3,4-diamine is unique due to the specific positioning of the fluorine and amino groups, which can significantly alter its chemical and biological properties compared to its analogs. This unique arrangement can lead to differences in reactivity, stability, and biological activity, making it a distinct compound in the realm of fluorinated pyridines .
Properties
IUPAC Name |
6-fluoropyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOINDABWBSPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483653 |
Source
|
Record name | 3,4-Diamino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-24-5 |
Source
|
Record name | 6-Fluoro-3,4-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diamino-6-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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